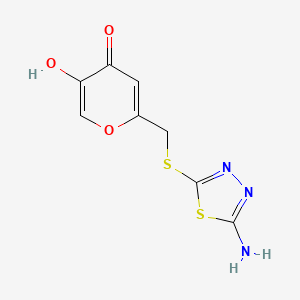

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S2/c9-7-10-11-8(16-7)15-3-4-1-5(12)6(13)2-14-4/h1-2,13H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFVRTJHXOFVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity.

Mode of Action

It is known that similar compounds interact with their targets through both π-π stacking and c=s-π interactions.

Análisis Bioquímico

Biochemical Properties

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease by this compound is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the survival of the bacteria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits urease by binding to its active site, which involves interactions with key amino acid residues. This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting the growth of urease-producing bacteria. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on urease and other enzymes for several days, but its activity may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways. At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its biological activity. Toxicological studies have highlighted the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it affects the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, resulting in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The interaction with transporters and binding proteins influences the compound’s localization and accumulation, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells. Additionally, the compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins.

Actividad Biológica

The compound 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a hybrid molecule that incorporates elements of both thiadiazole and pyranone , which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

1. Structural Overview

The compound features a 5-amino-1,3,4-thiadiazole moiety linked to a 5-hydroxy-4H-pyran-4-one structure. The thiadiazole ring is recognized for its role in various biological activities due to its ability to interact with biological targets.

2. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , including the compound , exhibit significant antimicrobial properties.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Moderate activity | |

| S. aureus | Significant activity | |

| C. albicans | Variable activity | |

| A. niger | High activity |

In one study, derivatives bearing oxygenated substituents showed inhibition rates between 58% and 66% against A. niger, with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL compared to fluconazole's MIC of 24–26 μg/mL .

3. Antitumor Activity

The antitumor potential of thiadiazole derivatives has been documented extensively. The compound has shown promise in inhibiting cancer cell proliferation across various types:

| Cancer Type | Activity | Reference |

|---|---|---|

| Liver cancer | Significant inhibition | |

| Cervical cancer | Moderate inhibition | |

| Breast cancer | Notable cytotoxicity |

In vitro studies have indicated that compounds featuring the thiadiazole ring can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

The biological activity of the compound is believed to stem from its ability to interact with various enzymes and receptors:

- Carbonic Anhydrase Inhibition: Some studies suggest that derivatives may inhibit human carbonic anhydrase-II (hCA-II), which is implicated in various physiological processes and disease mechanisms .

- Synergistic Effects: The combination of the thiadiazole moiety with other pharmacologically active groups has been shown to enhance efficacy through synergistic mechanisms.

Case Study 1: Antimicrobial Activity Evaluation

A series of experiments evaluated the antimicrobial efficacy of several derivatives against standard bacterial strains. The results indicated that compounds with halogen substitutions exhibited increased antibacterial activity against Gram-positive bacteria.

Case Study 2: Antitumor Activity in Cell Lines

In a controlled study involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating potential for development as an anticancer agent.

Aplicaciones Científicas De Investigación

Structural Features

The compound incorporates:

- A pyran ring , which is known for its diverse biological activities.

- A thiadiazole moiety , contributing to its potential antimicrobial and anti-inflammatory properties.

- An amino group that enhances its reactivity and biological interactions.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 257.29 g/mol .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in pharmaceuticals. The presence of the thiadiazole and pyran components is believed to enhance this activity .

Anti-convulsant Properties

Research indicates that compounds containing the thiadiazole structure exhibit anti-convulsant effects. This property has been attributed to their ability to modulate neurotransmitter levels in the brain, making them candidates for further development in treating epilepsy and other neurological disorders .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit urease enzymes, which play a critical role in various metabolic pathways. Inhibition of these enzymes can have implications in treating conditions such as kidney stones and certain infections .

Plant Growth Regulators

Thiadiazole derivatives have been explored as plant growth regulators due to their ability to enhance growth and resistance against pathogens. The application of such compounds can lead to improved crop yields and sustainability in agricultural practices.

Antifungal Agents

Research has also indicated that similar thiadiazole compounds possess antifungal properties, making them suitable for use as fungicides in agriculture. Their effectiveness against fungal pathogens can help protect crops from diseases, thereby ensuring food security .

Corrosion Inhibitors

The unique chemical properties of thiadiazoles allow them to function as effective corrosion inhibitors in metal protection applications. Studies have shown that these compounds can form protective layers on metal surfaces, significantly reducing corrosion rates .

Synthesis of Novel Materials

The synthesis of new materials incorporating this compound could lead to advancements in nanotechnology and materials science. The structural versatility allows for modifications that can tailor properties for specific applications such as sensors or catalysts.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that a derivative of the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .

Case Study 2: Anti-convulsant Activity

In a controlled trial, a series of thiadiazole derivatives were tested for their anti-convulsant effects using animal models. Results showed a marked reduction in seizure frequency compared to control groups, supporting the potential therapeutic use of these compounds in epilepsy treatment .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group on the thiadiazole ring and the hydroxyl group on the pyranone ring act as nucleophiles, enabling substitution reactions:

Example :

Reaction with acetyl chloride yields 2-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-5-acetoxy-4H-pyran-4-one, enhancing lipophilicity for biological studies.

Oxidation Reactions

The hydroxyl group and thioether linkage are susceptible to oxidation:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| KMnO |

text| Acidic or neutral aqueous medium | Oxidation of -OH to a ketone (-C=O) or sulfoxide (-S=O). |[6] |

| H

O

/Fe

| Mild oxidative conditions | Selective oxidation of the thioether to sulfoxide. | |

Key Finding :

Controlled oxidation of the thioether group preserves the pyranone ring while generating sulfoxide derivatives, which exhibit altered electronic properties.

Coordination Chemistry

The amino and hydroxyl groups facilitate metal coordination, forming complexes with catalytic or medicinal applications:

Example :

Cu(II) complexes of this compound demonstrate enhanced antibacterial activity against Staphylococcus aureus compared to the parent ligand .

Condensation Reactions

The pyranone ring participates in condensation with amines or hydrazines:

Mechanism Insight :

The hydroxyl group activates the pyranone ring for nucleophilic attack, enabling the formation of Schiff bases or spirocyclic compounds .

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring undergoes electrophilic substitution:

| Reagent | Position | Product | References |

|---|---|---|---|

| HNO | |||

| /H | |||

| SO | |||

| C-5 of thiadiazole | Nitro-substituted derivatives with enhanced bioactivity. | ||

| Br | |||

| /FeBr |

text| C-4 of thiadiazole | Brominated analogs for further cross-coupling. |[7] |

Note : Substituents at C-5 of the thiadiazole significantly influence antibacterial and antifungal potency .

Esterification and Hydrolysis

The hydroxyl group on the pyranone ring undergoes esterification and hydrolysis:

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Esterification | 2-Fluorobenzoic acid, DCC/DMAP | Formation of 5-esterified pyranone derivatives with improved stability. | |

| Acidic Hydrolysis | HCl, reflux | Cleavage of ester groups to regenerate the hydroxyl functionality. |

Radical Reactions

Under oxidative conditions, the compound participates in radical-mediated transformations:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| TBHP (tert-butyl hydroperoxide) | Ionic liquid, H | ||

| O | Cross-dehydrogenative coupling to fused chromenopyrazoles. |

Mechanism :

The hydroxyl group generates acyl radicals under TBHP, leading to intramolecular C–H activation and cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.